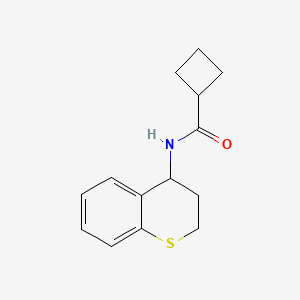
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the class of indole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201. MMB-2201 is known to bind to the cannabinoid receptors in the brain, producing effects similar to those of THC, the main psychoactive component of marijuana.
Mécanisme D'action
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone acts by binding to the cannabinoid receptors in the brain, specifically the CB1 receptor. This leads to the activation of downstream signaling pathways, resulting in the release of neurotransmitters such as dopamine and serotonin. The activation of these pathways is responsible for the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone are similar to those of THC. It produces a range of effects, including sedation, hypothermia, analgesia, and alterations in mood and perception. It has also been shown to affect heart rate and blood pressure, although the exact mechanisms underlying these effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has several advantages as a research tool. It is relatively easy to synthesize and can be used to study the effects of synthetic cannabinoids on the brain and behavior. However, there are also several limitations to its use. One major limitation is its potential for abuse, which can complicate its use in animal studies. Additionally, its effects on the brain are complex and not well understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of new synthetic cannabinoids with improved safety profiles and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and behavior. Finally, there is a need for further research on the mechanisms underlying the psychoactive effects of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, which could lead to the development of new treatments for conditions such as pain and anxiety.
Conclusion:
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It acts by binding to the cannabinoid receptors in the brain, producing effects similar to those of THC. (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. While it has several advantages as a research tool, there are also several limitations to its use. There are several future directions for research on (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone, including the development of new synthetic cannabinoids with improved safety profiles and the study of the long-term effects of synthetic cannabinoids on the brain and behavior.
Méthodes De Synthèse
The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-2-thiophen-3-yl-propanoic acid with morpholine and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone. The synthesis of (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. In animal studies, (3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone has been shown to produce behavioral effects similar to those of THC, including sedation, hypothermia, and analgesia. It has also been shown to produce rewarding effects in rodents, indicating its potential for abuse.
Propriétés
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-10-11-4-2-3-5-12(11)18-13(10)14(16)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVGYDCKSCOLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1-benzothiophen-2-yl)-morpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)



![5-ethyl-4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B7465748.png)



![ethyl 2-[[(Z)-3-[(3E)-3-[(4-chlorophenyl)methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7465773.png)

![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)
![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
